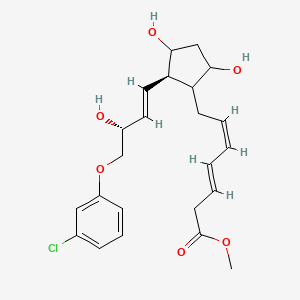
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester is a synthetic compound with a complex structure It is characterized by the presence of a chlorophenoxy group and a tetranor structure, which makes it unique in its class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester involves multiple steps. The process typically starts with the preparation of the chlorophenoxy precursor, followed by the introduction of the tetranor structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The choice of solvents and catalysts is crucial to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular function and behavior.
類似化合物との比較
Similar Compounds
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha: Similar structure but lacks the methyl ester group.
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-beta: Similar structure but with a different stereochemistry.
Uniqueness
16-(3-Chlorophenoxy)-17,18,19,20-tetranor-3,4-trans-didehydro-pgf2-alpha methyl ester is unique due to its specific structural features, including the chlorophenoxy group and the methyl ester
特性
CAS番号 |
64812-64-2 |
|---|---|
分子式 |
C23H29ClO6 |
分子量 |
436.9 g/mol |
IUPAC名 |
methyl (3E,5Z)-7-[(2R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hepta-3,5-dienoate |
InChI |
InChI=1S/C23H29ClO6/c1-29-23(28)10-5-3-2-4-9-19-20(22(27)14-21(19)26)12-11-17(25)15-30-18-8-6-7-16(24)13-18/h2-8,11-13,17,19-22,25-27H,9-10,14-15H2,1H3/b4-2-,5-3+,12-11+/t17-,19?,20-,21?,22?/m1/s1 |
InChIキー |
FDLAWQMKYQSKSJ-LMZQKTJDSA-N |
異性体SMILES |
COC(=O)C/C=C/C=C\CC1[C@H](C(CC1O)O)/C=C/[C@H](COC2=CC(=CC=C2)Cl)O |
正規SMILES |
COC(=O)CC=CC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















